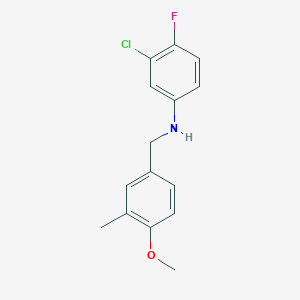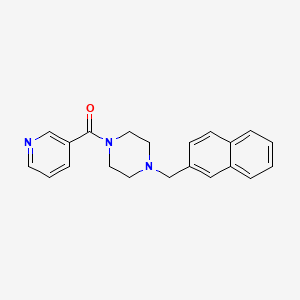
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMP belongs to the class of amide compounds and is structurally similar to other amide-based drugs such as paracetamol and aspirin.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide is not fully understood. However, it is believed to exert its effects by modulating various cellular pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound has also been shown to interact with various cellular targets such as receptors and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation, induce apoptosis, and reduce oxidative stress and inflammation. In vivo studies have shown that this compound can reduce tumor growth, improve cognitive function, and modulate the immune system.
实验室实验的优点和局限性
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. This compound is also water-soluble, which makes it easy to administer in vitro and in vivo. However, this compound has some limitations. It has a low bioavailability and a short half-life, which limits its therapeutic potential. This compound also has a narrow therapeutic window, which makes it difficult to administer at high doses.
未来方向
There are several future directions for 2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide research. One area of interest is the development of novel this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its cellular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide involves a multi-step process that includes the reaction of 4-chlorophenol with 2-fluorobenzoyl chloride in the presence of a base to form 2-(4-chlorophenoxy)-2-fluorobenzamide. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield this compound. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune system by regulating cytokine production and reducing inflammation.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-16(2,21-12-9-7-11(17)8-10-12)15(20)19-14-6-4-3-5-13(14)18/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYAYZPECXRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5788520.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)
![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)



![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)
